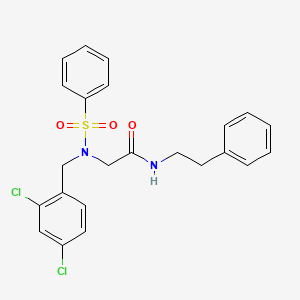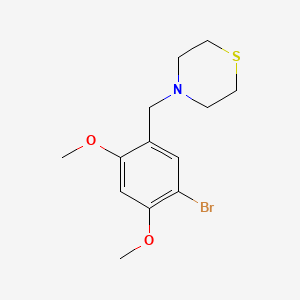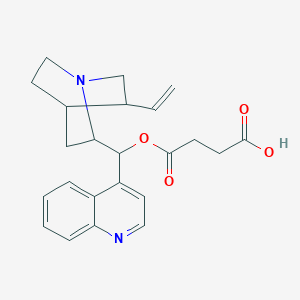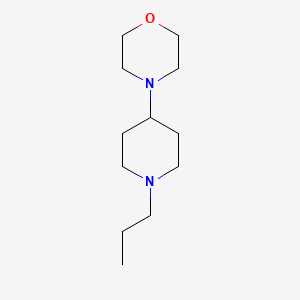![molecular formula C19H16ClNO4S B5006863 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a thiazolidinedione derivative and has been found to possess various biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Applications De Recherche Scientifique
5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. The compound has also been found to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to bind to PPARγ and activate its transcriptional activity, leading to the regulation of various metabolic and inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Inflammation is a complex process that involves the activation of various signaling pathways and the production of pro-inflammatory cytokines. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake by increasing the expression of glucose transporter 4 (GLUT4) and reducing the production of hepatic glucose output. Finally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione for lab experiments include its well-defined chemical structure, high purity, and high yield. The compound is also stable and can be easily synthesized in large quantities. However, the limitations of this compound include its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
The future directions of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione research include the development of more potent and selective derivatives, the optimization of the synthesis method, and the exploration of new therapeutic applications. One potential area of research is the development of this compound derivatives that are more selective for PPARγ and have fewer side effects. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Finally, the exploration of new therapeutic applications, such as the treatment of neurodegenerative diseases and cardiovascular diseases, is an exciting area of research for this compound.
Méthodes De Synthèse
The synthesis of 5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 2-(4-chloro-3-methylphenoxy) ethylamine with 2-(benzylidene) malononitrile in the presence of a base. The reaction yields the intermediate compound, which is then treated with thiosemicarbazide to obtain the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-12-10-14(6-7-15(12)20)24-8-9-25-16-5-3-2-4-13(16)11-17-18(22)21-19(23)26-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBDPADAWAOIY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoic acid](/img/structure/B5006787.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2,4-difluorophenyl)acetate](/img/structure/B5006807.png)
![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)


![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)


![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)

![(2R*,6S*)-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5006891.png)